2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-21-15-4-3-14(9-13(15)11-19-21)20-17(22)12-5-6-18-16(10-12)24-8-7-23-2/h3-6,9-11H,7-8H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYIPTDURWLWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCCOC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be dissected into two primary components:
- 1-Methyl-1H-indazol-5-amine (indazole fragment)
- 2-(2-Methoxyethoxy)isonicotinic acid (pyridine fragment)
The convergent synthesis strategy involves independent preparation of these fragments followed by amide coupling (Figure 1). This approach minimizes side reactions and allows modular optimization of each segment.
Synthesis of 1-Methyl-1H-indazol-5-amine
Nitration and Methylation of Indazole
The synthesis begins with 5-nitro-1H-indazole , which undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate (Scheme 1). Dimethylformamide (DMF) serves as the solvent at 60–80°C, achieving 85–90% yield of 1-methyl-5-nitroindazole . Subsequent reduction of the nitro group is accomplished via catalytic hydrogenation (10% Pd/C, H₂, 50 psi) in ethanol, yielding 1-methyl-1H-indazol-5-amine with >95% purity.
Critical Optimization Parameters:
- Temperature Control: Excessive heat during methylation promotes O-methylation byproducts.
- Catalyst Loading: A 5% Pd/C ratio balances reaction rate and cost-effectiveness.
Preparation of 2-(2-Methoxyethoxy)isonicotinic Acid
Chlorination and Etherification
2-Chloroisonicotinic acid is reacted with 2-methoxyethanol under Mitsunobu conditions (DIAD, PPh₃) to install the ether moiety (Scheme 2). Alternatively, nucleophilic aromatic substitution using potassium tert-butoxide in tetrahydrofuran (THF) at reflux provides the etherified product in 78% yield.
Comparative Analysis of Methods:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mitsunobu | 82 | 98 | 12 |
| Nucleophilic Substitution | 78 | 95 | 18 |
The Mitsunobu approach is favored for scalability despite higher reagent costs.
Amide Bond Formation: Convergent Coupling
Activation of 2-(2-Methoxyethoxy)isonicotinic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. Excess SOCl₂ is removed under reduced pressure to yield 2-(2-methoxyethoxy)isonicotinoyl chloride .
Coupling with 1-Methyl-1H-indazol-5-amine
The acid chloride is reacted with the indazole amine in anhydrous DCM using triethylamine (TEA) as the base (Scheme 3). Stirring at room temperature for 6 hours affords the crude amide, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve 88% isolated yield.
Mechanistic Considerations:
- Base Selection: TEA effectively scavenges HCl, preventing protonation of the amine nucleophile.
- Solvent Effects: Polar aprotic solvents like DCM enhance reaction homogeneity without inducing side reactions.
Alternative Synthetic Pathways and Innovations
One-Pot Sequential Methylation and Coupling
Recent advancements demonstrate a telescoped process where 5-nitroindazole is methylated and reduced in situ, followed by direct coupling with the pre-formed acid chloride. This method reduces purification steps and improves overall yield to 76%.
Enzymatic Amidation
Pilot studies employing lipase-based catalysts (e.g., Candida antarctica Lipase B) in tert-amyl alcohol show promise for greener synthesis, achieving 65% conversion at 40°C. While currently less efficient than chemical methods, this approach eliminates stoichiometric reagent waste.
Characterization and Quality Control
Spectroscopic Validation
Regulatory Considerations
Batch consistency is ensured through strict control of:
- Residual solvents (ICH Q3C limits)
- Heavy metals (<10 ppm via ICP-MS)
- Polymorphic form (XRPD analysis)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Substitution reactions could occur at the aromatic rings, particularly in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Key Research Findings
Methoxyethoxy Advantage: Compounds with this group (e.g., EP00342850) show 2–3× higher solubility than non-polar analogs .
Indazole vs. Benzoimidazole : Indazole cores exhibit superior kinase selectivity over benzoimidazoles due to tighter binding pockets .
Trade-offs : Methoxyethoxy improves solubility but may reduce membrane permeability in highly polar derivatives .
Biological Activity
2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 344.39 g/mol
The structure includes an indazole moiety, which is known for its diverse biological activities, and an isonicotinamide component that may contribute to its pharmacological effects.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and inflammation.
- Receptor Modulation : The compound may act as a modulator for various receptors, including the aryl hydrocarbon receptor (AhR), which plays a crucial role in immune response and cellular growth.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant activity, which could mitigate oxidative stress in cells.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 8.2 | Induction of apoptosis |
| HT-29 (Colorectal) | 12.0 | Cell cycle arrest |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is critical in managing chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers administered varying doses of the compound to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent for cancer treatment.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. How should researchers address batch-to-batch variability in biological assays?
- Methodology :
- Standardized Protocols : Pre-treat cells with identical serum batches and passage numbers.
- Interlab Validation : Share samples with collaborating labs for blinded replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
